

Theoretical Models of 1-Propanethiol Reactivity: A Technical Guide

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Compound of Interest					
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Abstract

1-Propanethiol (C₃H₀S) is a volatile organosulfur compound of significant interest in atmospheric chemistry, materials science, and industrial applications such as the synthesis of agrochemicals and flavorants.[1] Understanding its reactivity is crucial for predicting its environmental fate, controlling its role in chemical synthesis, and developing applications in surface science, such as the formation of self-assembled monolayers (SAMs). This technical guide provides an in-depth overview of the theoretical models governing the reactivity of **1-propanethiol**. It covers gas-phase radical reactions, condensed-phase oxidation mechanisms, and its complex interactions with metallic and semiconductor surfaces. The content integrates quantitative data from computational studies, details of experimental protocols used to validate theoretical models, and visual diagrams of key reaction pathways to offer a comprehensive resource for researchers, scientists, and professionals in drug development.

Gas-Phase Reactivity Models

The gas-phase reactions of **1-propanethiol** are fundamental to understanding its atmospheric lifetime and combustion chemistry. Theoretical models in this area primarily focus on interactions with highly reactive radical species.

Reactions with Atomic and Radical Species

Computational studies, often employing ab initio and Density Functional Theory (DFT) methods, have elucidated the primary pathways for **1-propanethiol**'s degradation in the gas



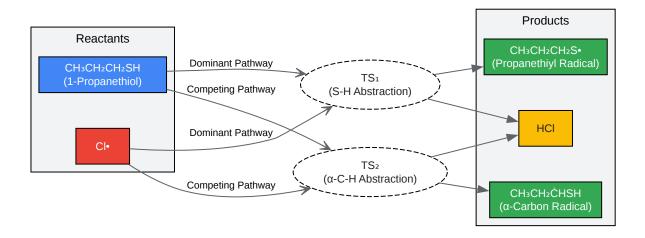
phase.[2][3]

Reaction with Chlorine Atoms (CI•)

Kinetic and theoretical studies have investigated the reaction between **1-propanethiol** and chlorine atoms.[4] The primary mechanism involves hydrogen abstraction, with two main competing pathways:

- H-abstraction from the sulfhydryl group (-SH): This is generally the dominant pathway.[4]
- H-abstraction from the α -carbon (-CH₂-): This pathway is nearly energetically equivalent to the abstraction from the -SH group.[4]

The reaction kinetics were investigated using laser photolysis-resonance fluorescence over a temperature range of 268–379 K.[4] Theoretical insights were gained through ab initio Möller–Plesset second-order perturbation treatment (MP2) calculations with a 6-311G** basis set.[4]



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Caption: H-abstraction pathways from **1-propanethiol** by a chlorine radical.

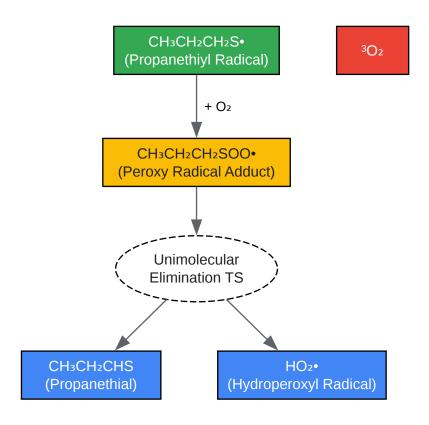
Reaction with Hydroxyl Radicals (•OH)



The reaction with hydroxyl radicals is the primary removal mechanism for **1-propanethiol** in the troposphere. The vapor-phase reaction rate constant has been determined to be $4.83 \times 10^{-11} \text{ cm}^3 \text{ molecule}^{-1} \text{ s}^{-1}$ at 25 °C.[5] This reaction leads to the formation of a propanethiyl radical and water.

Fate of the Propanethiyl Radical (CH₃CH2CH2S•)

Once formed, the propanethiyl radical (PTR) undergoes further reactions, primarily with atmospheric oxygen ($^{3}O_{2}$). Computational studies on the atmospheric oxidation of related sulfur compounds show that this reaction proceeds through the formation of a propylperoxy radical adduct (RO₂).[6][7] The major subsequent pathway is the unimolecular elimination of a hydroperoxyl radical (HO₂) to form propanethial.[6][7]



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Caption: Atmospheric oxidation pathway of the propanethiyl radical.

Condensed-Phase and Solution Reactivity

In solution, the reactivity of **1-propanethiol** is dominated by oxidation reactions, often leading to the formation of disulfides.

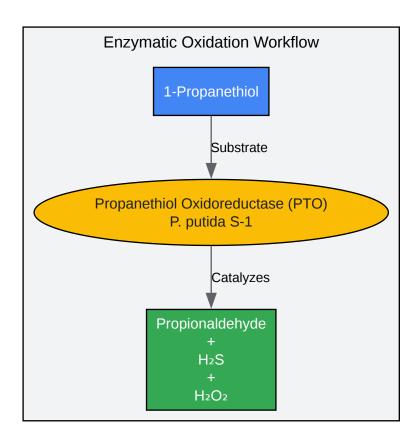


Oxidation by 2,6-Dichlorophenolindophenol

The kinetics of the oxidation of **1-propanethiol** by 2,6-dichlorophenolindophenol have been studied in a methanol-water medium.[8] The reaction follows second-order kinetics with respect to the indophenol oxidant and first-order kinetics with respect to **1-propanethiol**.[8] A proposed mechanism consistent with the kinetic data suggests that the reaction proceeds through the addition of a thiol molecule to an indophenol dimer.[8] The rate of this reaction is directly proportional to the concentration of hydroxide ions [OH⁻].[8]

Biochemical Oxidation

In biological systems, the catabolism of **1-propanethiol** can be initiated by specific enzymes. In Pseudomonas putida S-1, a propanethiol oxidoreductase (PTO), which is a flavin adenine dinucleotide-dependent enzyme, plays a crucial role.[9] PTO catalyzes the initial degradation step, oxidizing **1-propanethiol** into propionaldehyde, hydrogen sulfide (H₂S), and hydrogen peroxide (H₂O₂).[9] This enzymatic pathway is vital for the microorganism's ability to use **1-propanethiol** as a carbon source.[9]



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Caption: Biochemical oxidation of **1-propanethiol** by PTO enzyme.

Surface Chemistry and Adsorption Models

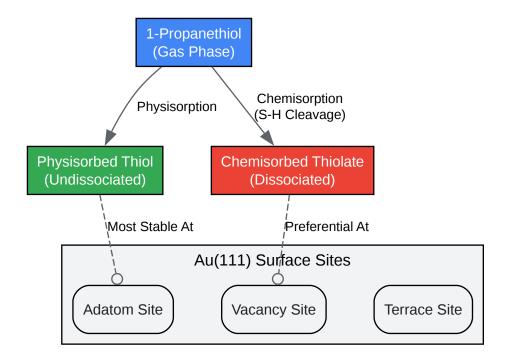
The interaction of **1-propanethiol** with surfaces is critical for applications in nanotechnology and electronics, particularly for the formation of SAMs. Theoretical models, predominantly based on DFT, are essential for understanding these interactions at an atomic level.

Adsorption on Gold (Au(111)) Surfaces

DFT calculations have been used to investigate the adsorption of **1-propanethiol** on Au(111) surfaces, revealing the influence of surface defects like adatoms and vacancies.[10][11][12]

- Physisorption: The undissociated 1-propanethiol molecule is most stable when adsorbed at an adatom site.[10][11]
- Chemisorption: The dissociative adsorption, which involves the cleavage of the S-H bond to form a gold-thiolate bond, occurs preferentially at vacancy sites or protrusions formed by adatom pairs.[10][11]

These findings suggest that the formation of thiolate SAMs is initiated preferentially at defect sites such as step edges on the gold surface.[10][11]





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Caption: Preferential adsorption sites for 1-propanethiol on an Au(111) surface.

Adsorption and Decomposition on Semiconductor Surfaces

The interaction of **1-propanethiol** with semiconductor surfaces like Gallium Arsenide (GaAs) and Gallium Phosphide (GaP) has also been modeled.

On a Ga-rich GaAs(100) surface, **1-propanethiol** adsorbs dissociatively, forming a surface-bound propanethiolate and a hydrogen atom.[13][14] Subsequent thermal decomposition can proceed via several pathways:

- Recombinative Desorption: The propanethiolate and hydrogen recombine and desorb as molecular **1-propanethiol**.[13][14]
- C-S Bond Scission: The bond between carbon and sulfur breaks, yielding surface-bound propyl species and elemental sulfur.[13][14]
- β -Hydride Elimination: The propyl species can eliminate a hydrogen atom from the β -carbon to form and desorb propene.[13][14]
- Reductive Elimination: Surface propyl and hydrogen species can combine to form and desorb propane.[13][14]

Similar mechanisms are observed on GaP(001) surfaces, where propanethiolate adsorbates form at low temperatures (130 K), and further decomposition at higher temperatures (573 K) leads to Ga-S-Ga and P-propyl species.[15]

Summary of Quantitative Data

The following tables summarize key quantitative data derived from theoretical and experimental studies on **1-propanethiol** reactivity.

Table 1: Gas-Phase Reaction Kinetic Data



Reactant	Parameter	Value	Temperature (K)	Source
Cl•	Arrhenius Expression	(3.97 ± 0.44) × 10 ⁻¹¹ exp[(410 ± 36)/T] cm ³ molecule ⁻¹ s ⁻¹	268 - 379	[4]

•OH | Rate Constant (k) | 4.83 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | 298 (25 °C) |[5] |

Table 2: Thermochemical Data

Property	Value	Units	Source
Enthalpy of Formation	Data available in NIST WebBook	kJ/mol	[16]
Proton Affinity	Data available from various sources	kJ/mol	[17]

| Ionization Energy | Data available from various sources | eV |[17] |

Methodologies and Protocols

The theoretical models described are validated and complemented by sophisticated experimental techniques.

Computational Methods

- Density Functional Theory (DFT): This is a quantum mechanical modeling method used to
 investigate the electronic structure of many-body systems.[2][10][15] It is widely used to
 calculate the geometries of reactants, transition states, and products, as well as reaction
 energetics for surface adsorption and decomposition pathways.
- Ab initio Methods: These methods, such as Möller–Plesset perturbation theory (MP2), are based on first principles without the inclusion of empirical parameters.[2][4] They are



employed for high-accuracy calculations of gas-phase reaction mechanisms and energetics. For the reaction with Cl atoms, the 6-311G** basis set was used.[4]

Key Experimental Protocols

- Laser Photolysis-Resonance Fluorescence: This technique is used to measure the kinetics of gas-phase radical reactions. A laser pulse (photolysis) creates a specific radical (e.g., Cl•). The concentration of this radical is then monitored over time by observing its fluorescence when excited by a resonant light source. The rate of decay of the fluorescence signal in the presence of a reactant (1-propanethiol) allows for the determination of the reaction rate constant.[4]
- Scanning Tunneling Microscopy (STM): STM is a surface analysis technique that provides
 real-space images of surfaces at the atomic level. In the study of 1-propanethiol on
 GaP(001), STM was used to visualize the specific binding sites and structures of the
 adsorbed propanethiolate molecules, providing direct validation for DFT-calculated
 geometries.[15]
- X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. It was used to identify the chemical nature of sulfur, gallium, and phosphorus on the GaP and GaAs surfaces before and after the adsorption and decomposition of 1-propanethiol.[13][14][15]
- Temperature Programmed Desorption (TPD): In TPD experiments, a surface covered with an adsorbate (like **1-propanethiol**) is heated at a controlled rate. A mass spectrometer is used to monitor the species that desorb from the surface as a function of temperature. The resulting spectra reveal the identity of the desorbed products and the temperatures at which they desorb, providing crucial information about surface reaction pathways, intermediates, and activation energies for desorption and decomposition.[13][14]

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